2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide
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Overview
Description
2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide is a synthetic organic compound with a molecular formula of C14H19N3O2 This compound is characterized by the presence of an amino group, a benzoxazole ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using appropriate alkyl halides.
Formation of Butanamide Moiety: The butanamide moiety is formed by the reaction of butanoic acid derivatives with amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrobenzoxazole derivatives, and various substituted amides.
Scientific Research Applications
2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The benzoxazole ring is known to interact with various biological targets, which may contribute to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-[2-(propan-2-yl)-1H-pyrazol-5-yl]butanamide: Similar structure but contains a pyrazole ring instead of a benzoxazole ring.
2-amino-N-[2-(propan-2-yl)-1H-indol-5-yl]butanamide: Contains an indole ring instead of a benzoxazole ring.
Uniqueness
2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties. This ring structure is known for its stability and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-10(15)13(18)16-9-5-6-12-11(7-9)17-14(19-12)8(2)3/h5-8,10H,4,15H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPUAZRSCRWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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